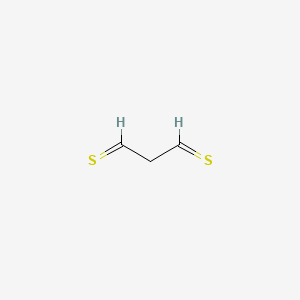
Propanedithial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Propanedithial can be synthesized through various methods. One common method involves the reaction of dodecyl bromide and diethyl malonate in the presence of sodium ethoxide, followed by reduction with lithium aluminum hydride to afford 2-dodecyl-1,3-propanediol . This compound is then treated with thiourea and hydrolyzed with sodium hydroxide to obtain propanedithiol . Industrial production methods often involve similar synthetic routes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Propanedithial undergoes several types of chemical reactions, including:
Oxidation: Propanedithiol can be oxidized to form disulfides.
Reduction: It can reduce azides to amines.
Substitution: It reacts with aldehydes and ketones to form dithianes. Common reagents used in these reactions include thiourea, sodium hydroxide, and lithium aluminum hydride.
Scientific Research Applications
Propanedithial has various applications in scientific research:
Mechanism of Action
The mechanism of action of propanedithiol involves its ability to form chelate rings with metal ions . This property is utilized in various chemical reactions where it acts as a nucleophile, attacking electrophilic centers and forming stable complexes. The molecular targets and pathways involved include the formation of dithianes and disulfides, which are crucial intermediates in organic synthesis .
Comparison with Similar Compounds
Propanedithial is similar to other dithiols such as 1,2-ethanedithiol and 1,2-propanedithiol . it is unique in its ability to form stable dithiane rings, making it particularly useful in organic synthesis . Other similar compounds include lipoic acid, which also contains sulfur atoms but has different reactivity and applications .
Properties
CAS No. |
64174-60-3 |
|---|---|
Molecular Formula |
C3H4S2 |
Molecular Weight |
104.20 g/mol |
IUPAC Name |
propanedithial |
InChI |
InChI=1S/C3H4S2/c4-2-1-3-5/h2-3H,1H2 |
InChI Key |
XSHAYXMCCUFYNF-UHFFFAOYSA-N |
Canonical SMILES |
C(C=S)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















